molecular formula C7H5BrClN3 B11868845 5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine

5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11868845
M. Wt: 246.49 g/mol
InChI Key: TUIAJMUAMBKDNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 1601877-96-6) is a versatile and high-value chemical building block extensively used in medicinal chemistry and drug discovery research. It belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold noted for its strong resemblance to purine bases, which makes it a highly sought-after core structure for developing potent kinase inhibitors . This specific compound features a bromo and a chloro substituent at the 5- and 4- positions of the fused heteroaromatic system, and a methyl group at the N1 position, which enhances its stability and dictates its tautomeric form . These halogen atoms act as excellent handles for further functionalization via modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, allowing researchers to rapidly generate diverse compound libraries for biological screening . Its primary research value lies in its application as a critical synthetic intermediate for the design and synthesis of novel small molecule therapeutics. Recent studies highlight the use of this scaffold in developing potent inhibitors of important cancer targets, including Tropomyosin Receptor Kinases (TRKs) and TANK-binding kinase 1 (TBK1) . The pre-functionalized halogenated core allows for targeted exploration of structure-activity relationships, facilitating the optimization of drug candidates for enhanced potency and selectivity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

IUPAC Name

5-bromo-4-chloro-1-methylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C7H5BrClN3/c1-12-7-4(2-11-12)6(9)5(8)3-10-7/h2-3H,1H3

InChI Key

TUIAJMUAMBKDNS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=C(C(=C2C=N1)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the formation of the pyrazolopyridine core followed by the introduction of the bromine, chlorine, and methyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a preformed pyrazole and pyridine, the compound can be synthesized through a series of substitution reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of substituted pyrazolopyridines .

Scientific Research Applications

Structural Characteristics

5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine features a pyrazolo[3,4-b]pyridine core, which is characterized by the presence of nitrogen atoms in the ring structure. This compound can exist in tautomeric forms, which can influence its reactivity and interactions with biological targets. The molecular formula is C7H6BrClN3, with a molecular weight of approximately 220.49 g/mol.

Anticancer Activity

One of the most promising applications of this compound is its role as an anticancer agent. Research indicates that compounds derived from this scaffold exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance:

  • Inhibition of CDK2 and CDK9 : Studies have shown that derivatives can inhibit CDK2 (IC50 = 0.36 µM) and CDK9 (IC50 = 1.8 µM), demonstrating selectivity and potential for therapeutic use against various cancers .

Antibacterial Properties

Recent investigations have also highlighted the antibacterial properties of this compound derivatives. These compounds have been synthesized and tested against a range of bacterial strains, showing promising results in inhibiting bacterial growth .

Other Therapeutic Uses

Beyond cancer and antibacterial applications, pyrazolo[3,4-b]pyridines have been explored for their potential in treating neurodegenerative diseases due to their ability to modulate signaling pathways involved in neuronal survival .

Case Studies and Research Findings

A comprehensive review of literature reveals various studies focusing on the synthesis and application of this compound:

Study ReferenceApplicationKey Findings
AnticancerEffective against CDK2 and CDK9 with specific IC50 values indicating strong inhibitory effects.
AntibacterialDemonstrated significant antibacterial activity against multiple strains; potential as a new class of antibiotics.
NeuroprotectiveSuggested mechanisms for neuroprotection through modulation of kinase activity affecting neuronal health.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations:

  • Halogen Positioning : Bromo at position 5 (vs. 3 or 4 in analogs) optimizes steric and electronic interactions in kinase binding pockets .
  • Methyl Group: The 1-methyl group in the target compound improves metabolic stability compared to non-methylated analogs (e.g., CAS 893722-46-8) .
  • Heterocycle Core : Pyrazolo[3,4-b]pyridines generally exhibit higher kinase inhibition potency than pyrrolo[2,3-b]pyridines due to enhanced π-π interactions .

Biological Activity

5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth examination of its biological activity, including its mechanism of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C7H5BrClN3
  • Molecular Weight : Approximately 232.49 g/mol
  • CAS Number : 1601877-96-6

Its structure features a unique bicyclic arrangement consisting of a pyrazole and a pyridine ring, with bromine and chlorine substituents at the 5 and 4 positions, respectively. This structural configuration contributes to its reactivity and biological activity .

Research indicates that this compound exhibits significant anti-inflammatory and anticancer properties. Key mechanisms include:

  • Inhibition of Cyclooxygenases (COX) : The compound has been shown to inhibit COX enzymes, which are crucial in the inflammatory response.
  • Targeting Cyclin-dependent Kinases (CDKs) : It acts as an inhibitor for CDK2 and CDK9, which are essential for cell cycle regulation. Studies report IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9 .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Cycle Arrest : In vitro studies demonstrated that it can induce cell cycle arrest in various cancer cell lines, including HeLa, MCF7, and HCT116 .
  • Induction of Apoptosis : The compound promotes both early and late apoptosis in cancer cells, contributing to its effectiveness as an anticancer agent .

Here is a summary table of its anticancer activity against different cell lines:

Cell LineActivity ObservedMechanism
HeLaHigh inhibitionCDK2/9 inhibition
MCF7Significant apoptosisCell cycle arrest
HCT116Effective growth inhibitionInduction of apoptosis

Anti-inflammatory Properties

The compound's ability to inhibit inflammatory pathways positions it as a potential therapeutic agent for treating inflammatory diseases. Its interaction with COX enzymes reduces the production of pro-inflammatory mediators .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Ring Closure Reactions : Utilizing precursors such as 2-chloro-3-pyridinecarboxaldehyde.
  • Halogenation : Electrophilic aromatic substitution reactions introduce bromine and chlorine into the structure.
  • Coupling Reactions : Subsequent modifications can be performed to enhance biological activity .

Study on Anticancer Efficacy

A recent study synthesized various derivatives of pyrazolo[3,4-b]pyridine and evaluated their anticancer efficacy. Compounds derived from this scaffold showed promising results in inhibiting tumor growth in xenograft models . The study emphasized the importance of substituents around the pyrazolo core in enhancing biological activity.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinities of this compound with various biological targets. These studies support the observed experimental data regarding its inhibitory effects on CDKs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine, and how can intermediates be purified?

  • Methodological Answer : The synthesis typically involves sequential halogenation and methylation. For bromination, reactions with brominating agents (e.g., NBS or Br₂) under anhydrous conditions are common. Chlorination may require chlorinating agents like POCl₃. Methylation is achieved using NaH and methyl iodide in THF, followed by hydrolysis and purification via silica gel chromatography (yield ~75%) . Intermediate purity is confirmed using ^1H/^13C NMR and LCMS, with critical attention to regiochemistry to avoid positional isomerism .

Q. How can spectroscopic techniques (NMR, LCMS) validate the structure of this compound and its intermediates?

  • Methodological Answer : ^1H NMR is used to confirm methyl group integration (δ ~3.5 ppm) and aromatic proton environments. ^13C NMR identifies halogenated carbons (Br: δ ~100-110 ppm; Cl: δ ~125-135 ppm). LCMS (ESI+) verifies molecular ion peaks (e.g., [M+H]⁺ for C₇H₆BrClN₃: calc. 262.94). Cross-validation with X-ray crystallography (where possible) resolves ambiguities in substitution patterns .

Q. What purification strategies are effective for halogenated pyrazolo-pyridine derivatives?

  • Methodological Answer : Silica gel chromatography with gradients of ethyl acetate/hexane is standard. For polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) improves resolution. Recrystallization from ethanol or DCM/hexane mixtures enhances purity (>98%) .

Advanced Research Questions

Q. How can regiochemical challenges during halogenation be addressed to avoid undesired isomers?

  • Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For example, nitration prior to bromination can direct electrophilic substitution. Computational modeling (DFT) predicts reactive sites, while X-ray crystallography validates outcomes. Evidence from similar systems (e.g., 5-bromo-4-chloro-3-nitro-7-azaindole) shows that steric and electronic factors dominate .

Q. How do crystallographic data resolve contradictions between spectroscopic and computational structural predictions?

  • Methodological Answer : X-ray diffraction provides unambiguous bond lengths and angles. For instance, crystal structures of related compounds (e.g., 4-(4-bromophenyl)-tetrahydropyrazolo-pyridine) reveal planar pyrazole rings and non-covalent interactions (e.g., C–H···O) that stabilize conformations. Discrepancies between NMR (solution state) and crystallography (solid state) highlight dynamic effects like tautomerism .

Q. What strategies optimize yields in multi-step syntheses involving sensitive intermediates?

  • Methodological Answer : Protecting groups (e.g., SEM for NH groups) stabilize reactive sites. Low-temperature bromination (−78°C) minimizes side reactions. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups post-halogenation. Kinetic monitoring via in-situ IR or UV-vis identifies degradation pathways .

Q. How can SAR studies guide the design of analogs with enhanced bioactivity?

  • Methodological Answer : Substituent effects are probed via systematic variation (e.g., replacing Br with I or Cl with F). In vitro assays (e.g., kinase inhibition) correlate activity with electronic (Hammett σ) and steric (Taft Eₛ) parameters. Docking studies using crystal structures (e.g., PDB 4XTL) predict binding modes .

Notes

  • Regiochemical Complexity : Emphasized in halogenation steps due to competing reactive sites.
  • Safety : Halogenated intermediates require handling in fume hoods with PPE (gloves, goggles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.